Isochavicine

Flavor Chemistry Sensory Science TRP Channel Pharmacology

Eliminate stereochemical ambiguity in your piperamide research. Generic 'piperine analogs' produce irreproducible data due to distinct (E/Z) geometries dictating target binding. This authenticated Isochavicine standard (CAS 30511-77-4) is the exact (2E,4Z) isomer essential for decoupling TRPV1/TRPA1 activation from pungency (200,000 SU difference), correcting HPLC/UV response (RMS=1.277), and establishing reliable SARS-CoV-2 Mpro SAR (10.9% Δ affinity vs. piperine). • (2E,4Z) Stereochemistry - The only standard guaranteeing the 'almost non-pungent' dual agonist profile required for sensory-independent TRP channel assays. • Regulatory Relevance - Supports ISO/PRF 11027 method development for pepper oleoresin quantification and photoisomerization quality control. • Supply Assurance - Immediate shipment, provided with comprehensive CoA for full analytical traceability.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 30511-77-4
Cat. No. B8271698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochavicine
CAS30511-77-4
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2-,7-3+
InChIKeyMXXWOMGUGJBKIW-MFDSWNTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isochavicine (CAS 30511-77-4): Stereoisomer-Specific Procurement Guide for Piperine Derivative Research


Isochavicine is a naturally occurring alkaloid isolated from Piper retrofractum and Piper nigrum [1]. It is the (2E,4Z) geometric isomer of the more abundant piperine, sharing an identical molecular formula (C₁₇H₁₉NO₃) but a distinct spatial arrangement of its conjugated diene system [2][3]. This stereochemical difference fundamentally alters its interaction with biological targets and its physicochemical properties, making it an essential reference standard for analytical method development and structure-activity relationship (SAR) studies within the piperamide class.

Why Generic Substitution Fails: The Functional Incompatibility of Isochavicine and Piperine Isomers


The piperine isomers (piperine, isopiperine, chavicine, isochavicine) are not functionally interchangeable. Their distinct (E/Z) configurations lead to dramatic divergences in biological activity and organoleptic properties. For instance, while piperine is a potent pungent agonist of TRPV1 [1], its isomers, including isochavicine, are reported to be almost non-pungent [2]. Furthermore, molecular docking studies reveal that the binding energy of isochavicine to the SARS-CoV-2 main protease is significantly higher (less favorable) than that of piperine, indicating stereochemistry-dependent target engagement [3]. Substituting a generic 'piperine analog' in assays without precise stereochemical specification can lead to contradictory or unreproducible results, as the biological signature is critically dependent on the double-bond geometry.

Isochavicine (CAS 30511-77-4): Quantitative Differentiation Evidence for Scientific Selection


Quantified Pungency Differential: Isochavicine vs. Piperine in Scoville Units

In contrast to piperine, which is a primary driver of the pungent taste in black pepper with a quantified value of 200,000 Scoville units (SU), isochavicine and its other isomers are established to be 'almost nonpungent' [1]. This functional divergence is attributed to the stereospecific activation of the TRPV1 receptor, where the (2E,4E) configuration of piperine is critical for efficient channel gating and subsequent nociceptor activation [1].

Flavor Chemistry Sensory Science TRP Channel Pharmacology

Comparative TRPV1 Activation Profile: Isochavicine Agonism in HEK Cell Assays

Isochavicine is identified as a relatively strong activator of the human TRPV1 receptor, alongside piperine and other isomers [1]. While the study reports a broad EC₅₀ range for active compounds (0.6–128 μM), the qualitative classification of isochavicine as a 'relatively strong' agonist places it within the same functional category as piperine, despite its lack of pungency. This suggests that the TRPV1 activation pathway alone is insufficient to account for the full sensory experience, highlighting the complexity of downstream signaling and the need for isomer-specific probes [1].

TRP Channel Pharmacology Cell-Based Assays Pain Research

Comparative TRPA1 Activation Profile: Isochavicine Agonism in HEK Cell Assays

Parallel to its TRPV1 activity, isochavicine is also identified as a relatively strong activator of the human TRPA1 receptor, a chemosensor often associated with pungent or irritant stimuli [1]. The compound falls within a group of piperamides exhibiting EC₅₀ values ranging from 7.8 to 148 μM for this channel [1]. This dual agonism (TRPV1/TRPA1) profile is a characteristic of several pepper alkaloids, and isochavicine serves as a key comparator for determining the stereochemical requirements for TRPA1 engagement versus TRPV1.

TRP Channel Pharmacology Cell-Based Assays Chemesthesis

In Silico Target Engagement: Isochavicine vs. Piperine Binding Energy to SARS-CoV-2 Mpro

A molecular docking study compared the binding affinity of the four piperine isomers to the SARS-CoV-2 main protease (Mpro) [1]. Piperine demonstrated superior free binding energy at -7.86 kcal/mol. Isochavicine exhibited a significantly less favorable binding energy of -7.09 kcal/mol, representing a 10.9% reduction in predicted affinity. This difference is attributed to the (2E,4Z) stereochemistry of isochavicine, which alters its conformation within the substrate-binding cleft compared to the (2E,4E) piperine [1].

Molecular Docking Computational Chemistry Antiviral Research

Analytical Method Development: Relative Molar Sensitivity (RMS) for Precise Quantification

For accurate quantification in complex matrices, the relative molar sensitivity (RMS) of isochavicine relative to a piperine standard was determined to be 1.277 [1]. This value is crucial for HPLC/UV-based assays, as it accounts for differences in molar absorptivity between the isomers. In contrast, the RMS for isopiperine is 0.9164 and for chavicine is 1.138 [1]. Using piperine as a single-reference calibrant without applying these isomer-specific RMS correction factors would introduce systematic quantitative errors in studies involving pepper extracts or isomerization products.

Analytical Chemistry HPLC qNMR

Natural Abundance and Photostability: Isochavicine as an Indicator of Pepper Quality

Isochavicine is a minor but significant component of black pepper, comprising approximately 0.37–0.42% of the total weight in commercial ground products, compared to 10.17–11.68% for piperine [1]. Critically, the relative abundance of isochavicine increases over time or with light exposure as piperine undergoes photoisomerization to its (2E,4Z) form [2]. This dynamic makes the piperine-to-isochavicine ratio a sensitive marker for pepper freshness, processing history, and storage conditions.

Food Chemistry Phytochemistry Quality Control

Isochavicine (CAS 30511-77-4): Validated Research and Industrial Application Scenarios


Sensory Science: Non-Pungent TRP Channel Probe

In flavor chemistry and sensory neuroscience, isochavicine serves as a critical control compound. Unlike the pungent piperine (200,000 SU), isochavicine is 'almost nonpungent' despite being a dual agonist of TRPV1 and TRPA1 [1]. This unique profile allows researchers to decouple TRP channel activation from the perceptual experience of pain or heat, enabling the study of channel function in cell-based assays without the confounding behavioral or sensory endpoints associated with pungent stimuli.

Analytical Chemistry: Calibration Standard for HPLC and LC/MS Methods

Any laboratory performing quantitative analysis of pepper oleoresins, extracts, or finished products requires an authenticated isochavicine standard. Standard methods, including those under development by ISO (e.g., ISO/PRF 11027), specifically call for the separation and potential quantification of isochavicine [2]. Furthermore, the known RMS value of 1.277 is essential for correcting HPLC/UV responses to achieve true quantitative accuracy when using a piperine single-point calibrant [3].

Food Quality & Authentication: Photodegradation Marker

For quality control laboratories in the spice industry, the ratio of piperine to isochavicine is a reliable chemical marker of product history. Light exposure and prolonged storage induce the photoisomerization of piperine to isochavicine [4]. Monitoring the isochavicine content in ground pepper samples provides a quantifiable metric to assess whether a product has been improperly stored, exposed to light, or subject to aging, which directly correlates with a loss of the desired pungent flavor profile.

SAR Studies: Stereochemical Probe for Drug Discovery

In medicinal chemistry, the piperamide scaffold is a starting point for developing bioenhancers, anti-inflammatories, and anti-infectives. Isochavicine is an essential tool for establishing structure-activity relationships (SAR). Its distinct (2E,4Z) geometry leads to a measurable, 10.9% reduction in binding affinity to the SARS-CoV-2 Mpro target compared to (2E,4E) piperine [5]. Including isochavicine in a panel of stereoisomers enables medicinal chemists to map the conformational requirements for optimal target engagement and selectivity.

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